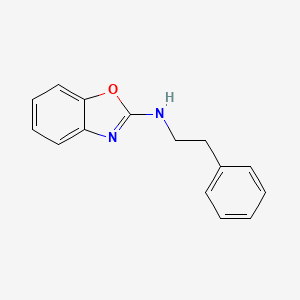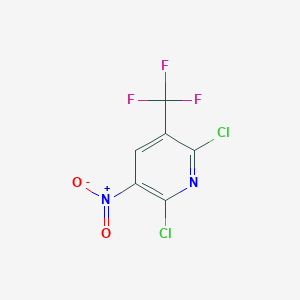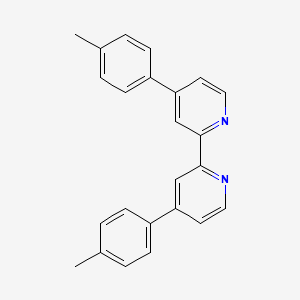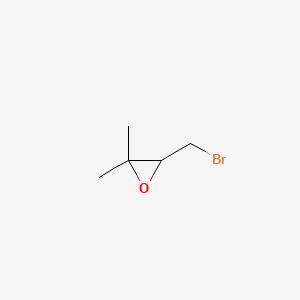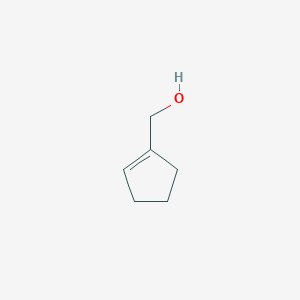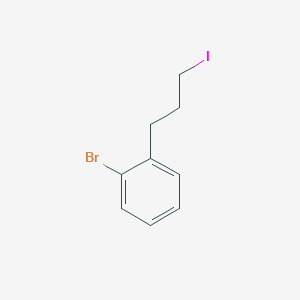
1-Bromo-2-(3-iodopropyl)benzene
Vue d'ensemble
Description
“1-Bromo-2-(3-iodopropyl)benzene” is a compound that contains a benzene ring substituted with a bromine atom and a 3-iodopropyl group . It is also known as "3-Iodopropylbenzene" .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . The bromine and iodine atoms can be introduced by halogenation with the corresponding halogen and a suitable catalyst . The order of the reactions and the conditions used can significantly affect the outcome of the synthesis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom and a 3-iodopropyl group . The molecular formula is C9H11BrI .Chemical Reactions Analysis
The compound, like other halogenated benzenes, can undergo various chemical reactions. The presence of the halogen atoms makes the compound susceptible to further electrophilic aromatic substitution reactions . The specific reactions and their outcomes would depend on the conditions and the reactants used .Physical and Chemical Properties Analysis
The compound has a molecular weight of 282.904 .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Ethynylferrocene Compounds : 1-Bromo-2-(3-iodopropyl)benzene can be used in the synthesis of compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene and related compounds. These are synthesized via palladium-catalyzed cross-coupling reactions and have interesting electrochemical properties, showing chemically reversible oxidations (Fink et al., 1997).
Crystal Structure Analysis : The 1-bromo derivatives of certain benzene compounds have been studied for their crystal structures, demonstrating features like hydrogen bonding and π–π interactions, which are essential in understanding molecular interactions and design (Stein et al., 2015).
Halogenation Studies : The use of this compound and related compounds in ring halogenation studies has been documented. Such studies are vital for understanding chemical reactivity and designing synthetic pathways for complex molecules (Bovonsombat & Mcnelis, 1993).
Catalysis and Reactions
Catalysis in Synthesis Reactions : Certain derivatives of this compound can be used in catalytic reactions, such as the synthesis of bromo-, boryl-, and stannyl-functionalized compounds. These reactions are significant in the field of organic chemistry and material science for creating functional materials (Reus et al., 2012).
Application in Complexation Studies for Metal Detection : Some bromo-functionalized benzene ligands derived from this compound have been studied for their complexing ability with metals like nickel, which has applications in electrochemical detection methods (Hurtado et al., 2013).
Development of Iridium(III) Pincer Complexes : Research has shown that derivatives of this compound can be used in the formation of N-heterocyclic dicarbene iridium(III) pincer complexes, which are promising in the field of organometallic chemistry and catalysis (Zuo & Braunstein, 2012).
Molecular and Material Design
Luminescent Cyclometalated Complexes : Studies have shown that bromo-functionalized benzene compounds can be used in the synthesis of luminescent cyclometalated palladium(II) and platinum(II) complexes. Such materials are of interest in the field of material science for their potential applications in light-emitting devices (Song et al., 2001).
Fluorescence Properties and AIE Peculiarity : The fluorescence properties of certain 1-bromo-functionalized benzene derivatives have been studied, highlighting their potential applications in materials that exhibit aggregation-induced emission (AIE) characteristics. This property is significant for developing new materials for optoelectronics and sensors (Zuo-qi, 2015).
Mécanisme D'action
The mechanism of electrophilic aromatic substitution reactions involves two main steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-2-(3-iodopropyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrI/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVJIUGVYXNRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCI)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444863 | |
| Record name | 1-bromo-2-(3-iodopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113163-20-5 | |
| Record name | 1-bromo-2-(3-iodopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B3045671.png)
![5-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3045674.png)
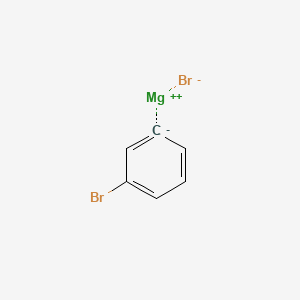
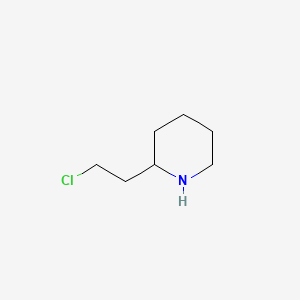

![2-(4-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3045681.png)

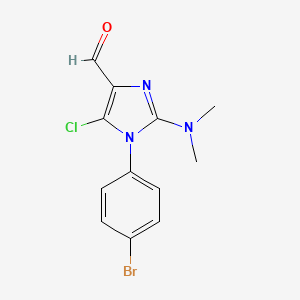
![5H-Pyrrolo[1,2-a]imidazole, 2-(4-fluorophenyl)-6,7-dihydro-](/img/structure/B3045686.png)
